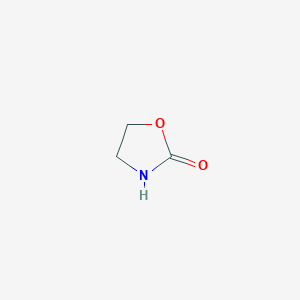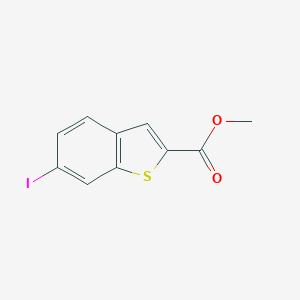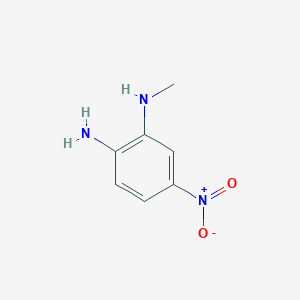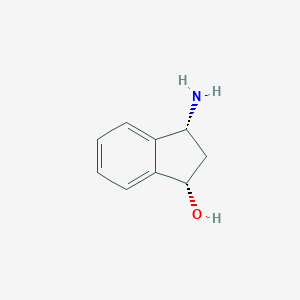![molecular formula C14H17N3O B127410 2-[Bis(pyridin-2-ylmethyl)amino]ethanol CAS No. 149860-22-0](/img/structure/B127410.png)
2-[Bis(pyridin-2-ylmethyl)amino]ethanol
Übersicht
Beschreibung
Abivertinib Maleat ist ein Tyrosinkinaseinhibitor, der auf mutierte Formen sowohl des humanen epidermalen Wachstumsfaktorrezeptors (EGFR) als auch der Bruton-Tyrosinkinase (BTK) abzielt. Es wurde zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) und B-Zell-Malignomen untersucht . Abivertinib Maleat übt immunmodulatorische Wirkungen aus, indem es die Produktion und Freisetzung von proinflammatorischen Zytokinen verhindert, was es zu einer möglichen Behandlung für Erkrankungen wie COVID-19 macht .
Wissenschaftliche Forschungsanwendungen
Abivertinib maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for treating NSCLC, B-cell malignancies, and cytokine storm in COVID-19 patients
Industry: Potential applications in developing new therapeutic agents.
Wirkmechanismus
Target of Action
It’s known that this compound can form coordinate bonds with metal ions such as mn(ii) and fe(ii) .
Mode of Action
The mode of action of 2-[Bis(pyridin-2-ylmethyl)amino]ethanol involves its interaction with these metal ions. An additional coordinating bond can be formed between the metal ion and a neutral molecule of nitric oxide (NO) .
Biochemical Pathways
The formation of coordinate bonds with metal ions suggests that it may influence metal-dependent biochemical processes .
Pharmacokinetics
Its physicochemical properties such as a high water solubility suggest that it could have good bioavailability.
Result of Action
Its ability to form coordinate bonds with metal ions and release nitric oxide suggests potential applications in targeted delivery of no to biological sites .
Action Environment
Factors such as ph, temperature, and the presence of metal ions could potentially influence its action .
Vorbereitungsmethoden
Die Synthese von Abivertinib Maleat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur und die anschließende Funktionalisierung. Die industriellen Produktionsverfahren sind proprietär und umfassen optimierte Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Abivertinib Maleat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern und möglicherweise seine Aktivität verändern.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere funktionelle Gruppen reduzieren, was sich auf die Eigenschaften der Verbindung auswirkt.
Substitution: Häufige Reagenzien für Substitutionsreaktionen sind Halogene und Nucleophile, die zur Bildung verschiedener Derivate führen.
Wissenschaftliche Forschungsanwendungen
Abivertinib Maleat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als Modellverbindung zur Untersuchung von Tyrosinkinaseinhibitoren verwendet.
Biologie: Untersucht wegen seiner Auswirkungen auf zelluläre Signalwege.
Medizin: Wird zur Behandlung von NSCLC, B-Zell-Malignomen und Zytokinsturm bei COVID-19-Patienten untersucht
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer therapeutischer Wirkstoffe.
Wirkmechanismus
Abivertinib Maleat bindet an und hemmt EGFR- und BTK-Rezeptoren, wodurch die Produktion und Freisetzung von proinflammatorischen Zytokinen wie TNF-alpha und Interleukinen verhindert wird . Diese Hemmung führt zu immunmodulatorischen Wirkungen, reduziert Entzündungen und kann bei verschiedenen Erkrankungen klinische Vorteile bieten .
Analyse Chemischer Reaktionen
Abivertinib maleate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can reduce double bonds or other functional groups, affecting the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives.
Vergleich Mit ähnlichen Verbindungen
Abivertinib Maleat ist durch seine duale Hemmung von EGFR und BTK einzigartig. Ähnliche Verbindungen umfassen:
Osimertinib: Ein weiterer EGFR-Inhibitor, der für NSCLC verwendet wird.
Ibrutinib: Ein BTK-Inhibitor, der für B-Zell-Malignome verwendet wird.
Eigenschaften
IUPAC Name |
2-[bis(pyridin-2-ylmethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-10-9-17(11-13-5-1-3-7-15-13)12-14-6-2-4-8-16-14/h1-8,18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFCPZLMEULRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CCO)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80321189 | |
| Record name | MLS003171279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149860-22-0 | |
| Record name | MLS003171279 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80321189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(BIS-(2-PYRIDYLMETHYL)-AMINO)-ETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


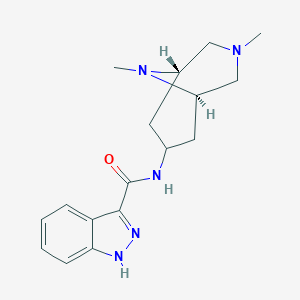
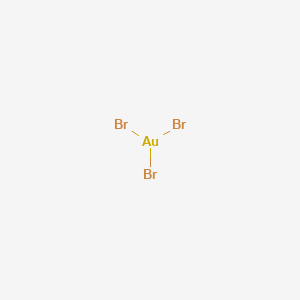


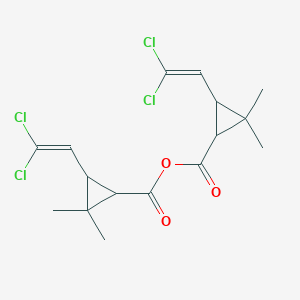

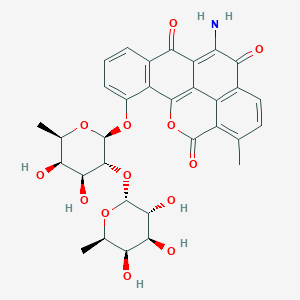
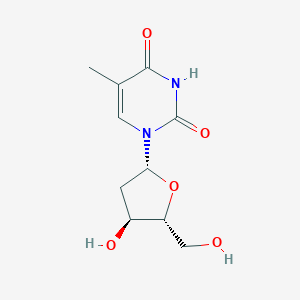
![(+/-)-[(alpha-Methylphenethyl)amino]acetonitrile](/img/structure/B127350.png)
